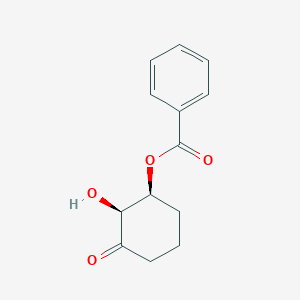phenyl-lambda~6~-sulfanylidene}carbamate CAS No. 61177-75-1](/img/structure/B14583716.png)
Methyl {[2-(methylamino)-2-oxoethyl](oxo)phenyl-lambda~6~-sulfanylidene}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is a chemical compound with a complex structure that includes a carbamate group, a phenyl ring, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate typically involves the reaction of an amine with a carbamate precursor. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of carbamates, including Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate, often involves the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) protecting group is commonly used and can be removed with strong acid or heat . Another method involves the use of N-substituted carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate .
化学反応の分析
Types of Reactions
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
類似化合物との比較
Similar Compounds
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate: A similar compound with an amino group instead of a methylamino group.
N-Boc protected amines: Commonly used in peptide synthesis and share similar protecting group chemistry.
Uniqueness
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
61177-75-1 |
|---|---|
分子式 |
C11H14N2O4S |
分子量 |
270.31 g/mol |
IUPAC名 |
methyl N-[[2-(methylamino)-2-oxoethyl]-oxo-phenyl-λ6-sulfanylidene]carbamate |
InChI |
InChI=1S/C11H14N2O4S/c1-12-10(14)8-18(16,13-11(15)17-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChIキー |
OKPAJXJCGKIPMN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CS(=NC(=O)OC)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
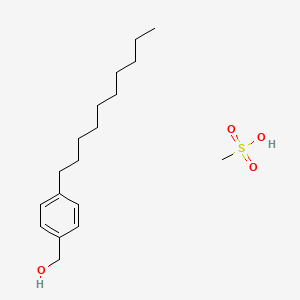
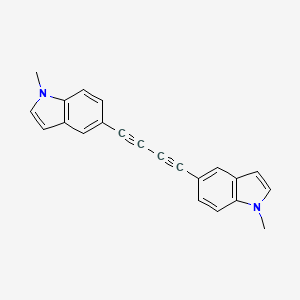
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
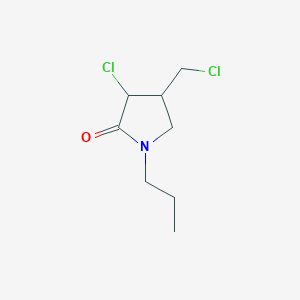
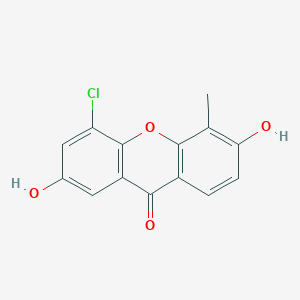
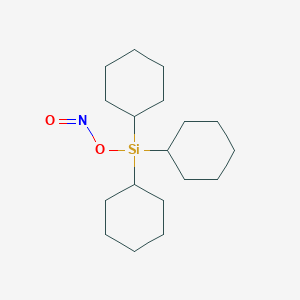
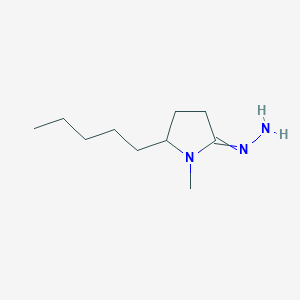
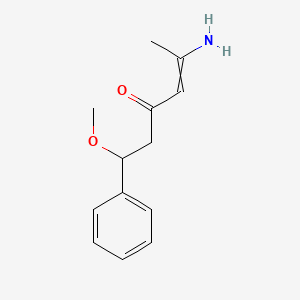
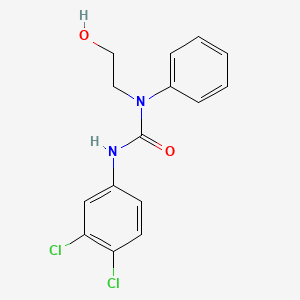
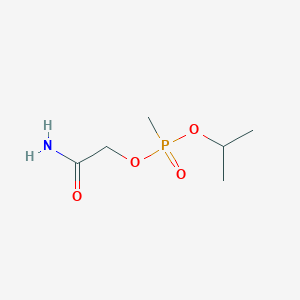
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
